



In Vitro Kinase Assay for c-Met-IN-14: A Technical Guide

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Compound of Interest		
Compound Name:	c-Met-IN-14	
Cat. No.:	B12408614	Get Quote

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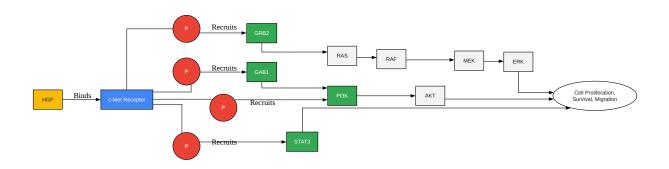
This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of **c-Met-IN-14**, a putative inhibitor of the c-Met receptor tyrosine kinase. This document outlines the fundamental principles of the c-Met signaling pathway, detailed experimental protocols for determining inhibitor potency, and a framework for data presentation and visualization.

The c-Met proto-oncogene encodes the c-Met protein, a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR).[1] The binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cellular processes like proliferation, survival, migration, and invasion.[1][2] Dysregulation of c-Met signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[3][4] Small molecule inhibitors that target the ATP binding site of c-Met are a promising class of anti-cancer drugs.[5]

c-Met Signaling Pathway

The activation of the c-Met receptor by HGF initiates a complex network of intracellular signaling events. Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation of tyrosine residues within its kinase domain.[5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream pathways that drive cellular responses.





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Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades.

In Vitro Kinase Assay: Experimental Protocol

The following protocol describes a luminescent-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of **c-Met-IN-14** against the c-Met kinase. This assay measures the amount of ADP produced from the kinase reaction, which correlates with kinase activity.

Materials and Reagents:

- Recombinant human c-Met kinase (e.g., amino acids 956-1390)
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP solution
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)



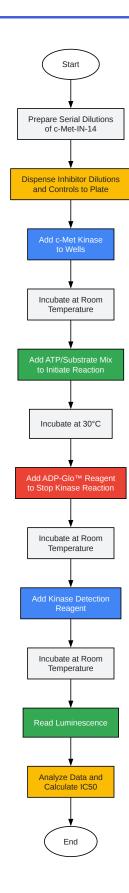




- c-Met-IN-14 (or other test inhibitors)
- DMSO (for inhibitor dilution)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Multimode plate reader with luminescence detection capabilities

Experimental Workflow:





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Caption: Workflow for the in vitro determination of c-Met kinase inhibition.



Detailed Procedure:

Inhibitor Preparation: Prepare a series of dilutions of c-Met-IN-14 in DMSO. A typical starting
concentration might be 100-fold the highest desired final concentration. Subsequently, create
a 10-fold dilution in the kinase assay buffer. This intermediate dilution series will be used for
the assay, ensuring the final DMSO concentration does not exceed 1%.

Assay Plate Setup:

- Add 2.5 μ L of the diluted **c-Met-IN-14** to the appropriate wells of a white, opaque plate.
- For the "Positive Control" (uninhibited kinase activity) and "Blank" (no kinase) wells, add
 2.5 μL of the diluent solution (e.g., 10% DMSO in kinase assay buffer).

Kinase Addition:

- Thaw the recombinant c-Met kinase on ice.
- Dilute the kinase to the desired concentration in 1x kinase assay buffer.
- \circ Add 10 μ L of the diluted kinase to all wells except the "Blank" wells.
- To the "Blank" wells, add 10 μL of 1x kinase assay buffer.
- Incubate the plate at room temperature for 30 minutes.

Initiation of Kinase Reaction:

- Prepare a master mix containing ATP and the kinase substrate in 1x kinase assay buffer.
- $\circ~$ Add 12.5 μL of the ATP/substrate master mix to all wells to start the kinase reaction. The final volume in each well will be 25 $\mu L.$
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Detection of Kinase Activity:



- Following the kinase reaction, add the ADP-Glo™ Reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
 This typically involves adding 25 μL of the reagent and incubating for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. This usually involves adding 50 μL of the reagent and incubating for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a microplate reader.
 - Subtract the "Blank" reading from all other readings.
 - Calculate the percent inhibition for each concentration of c-Met-IN-14 relative to the "Positive Control" (0% inhibition).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from the in vitro kinase assay should be summarized in a clear and structured table. This allows for easy comparison of the potency of different inhibitors.

Compound	Target Kinase	IC50 (nM)
c-Met-IN-14	c-Met	Value to be determined
Crizotinib	c-Met	2.2[6]
Capmatinib	c-Met	1[7]
KRC-00715	c-Met	9.0[6]
TPX-0022	c-Met	2.7[8]



Note: IC50 values for Crizotinib, Capmatinib, KRC-00715, and TPX-0022 are provided for reference from published literature and may have been determined under different assay conditions.

Conclusion

This technical guide provides a robust framework for the in vitro evaluation of **c-Met-IN-14**. The detailed protocol for the kinase assay, coupled with the visualization of the underlying signaling pathway and a structured approach to data presentation, will aid researchers in accurately determining the inhibitory potential of this and other novel c-Met inhibitors. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing drug discovery efforts targeting the c-Met pathway.

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